Nitration Regioselectivity vs. Positional Isomer
In the nitration of 2-chloro-4-fluorotoluene to produce the target compound, the reaction proceeds with 80% yield under standard conditions (conc. H₂SO₄, KNO₃, 28 °C) as documented in U.S. Patent 6,251,903 . By contrast, the nitration of 2-chloro-4-fluorotoluene to produce the positional isomer 2-chloro-4-fluoro-3-nitrotoluene—which would result from nitration at the alternative position—is not observed as a major product under these conditions, reflecting the strong directing effect of the chlorine and fluorine substituents that favor the 5-nitro position . This regioselectivity ensures that procurement of the correctly substituted compound is essential for maintaining synthetic efficiency.
| Evidence Dimension | Synthetic Yield (Nitration Step) |
|---|---|
| Target Compound Data | 80% yield |
| Comparator Or Baseline | 2-Chloro-4-fluoro-3-nitrotoluene positional isomer: Not formed as a major product |
| Quantified Difference | Regioselectivity favors 5-nitro over 3-nitro position exclusively |
| Conditions | Nitration of 2-chloro-4-fluorotoluene with conc. H₂SO₄ and KNO₃ at 28 °C |
Why This Matters
Higher regioselectivity translates directly to reduced purification burden and improved process mass intensity in multi-kilogram manufacturing campaigns.
